molecular formula C10H11BrO3 B3225069 Methyl 3-bromo-2-methoxy-5-methylbenzoate CAS No. 1245528-59-9

Methyl 3-bromo-2-methoxy-5-methylbenzoate

Cat. No.: B3225069
CAS No.: 1245528-59-9
M. Wt: 259.1 g/mol
InChI Key: DSWSPLNOXNFETM-UHFFFAOYSA-N
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Description

Methyl 3-bromo-2-methoxy-5-methylbenzoate is an organic compound with the molecular formula C10H11BrO3. It is a derivative of benzoic acid, featuring a bromine atom, a methoxy group, and a methyl ester group attached to the benzene ring. This compound is used in various chemical syntheses and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3-bromo-2-methoxy-5-methylbenzoate can be synthesized through several methods. One common approach involves the bromination of 2-methoxy-5-methylbenzoic acid, followed by esterification. The reaction conditions typically include the use of bromine or a brominating agent in the presence of a catalyst, such as iron or aluminum bromide, under controlled temperature conditions. The resulting brominated product is then esterified using methanol and a strong acid catalyst like sulfuric acid to yield the final compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can optimize the production process. Additionally, purification steps, including distillation and recrystallization, are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-bromo-2-methoxy-5-methylbenzoate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide or sodium thiolate in polar aprotic solvents (e.g., dimethylformamide) at elevated temperatures.

    Oxidation: Potassium permanganate in aqueous or acidic medium at room temperature.

    Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.

Major Products

    Substitution: Formation of 3-azido-2-methoxy-5-methylbenzoate or 3-thio-2-methoxy-5-methylbenzoate.

    Oxidation: Formation of 3-bromo-2-methoxy-5-methylbenzaldehyde or 3-bromo-2-methoxy-5-methylbenzoic acid.

    Reduction: Formation of 3-bromo-2-methoxy-5-methylbenzyl alcohol.

Scientific Research Applications

Methyl 3-bromo-2-methoxy-5-methylbenzoate has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for drug development and as a probe in biochemical studies.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 3-bromo-2-methoxy-5-methylbenzoate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromine atom and methoxy group can influence the compound’s reactivity and binding affinity, affecting its overall biological activity. Detailed studies on its molecular targets and pathways are essential to understand its full mechanism of action.

Comparison with Similar Compounds

Methyl 3-bromo-2-methoxy-5-methylbenzoate can be compared with similar compounds such as:

    Methyl 2-bromo-5-methoxybenzoate: Similar structure but with different substitution pattern, leading to variations in reactivity and applications.

    Methyl 3-bromo-2-methylbenzoate:

    Methyl 3-methoxy-2-methylbenzoate: Lacks the bromine atom, resulting in different reactivity and biological activities.

The unique combination of functional groups in this compound makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

methyl 3-bromo-2-methoxy-5-methylbenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrO3/c1-6-4-7(10(12)14-3)9(13-2)8(11)5-6/h4-5H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSWSPLNOXNFETM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)Br)OC)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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